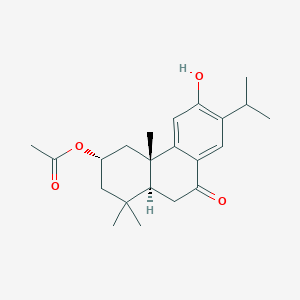

(3S,4aS,10aS)-3-(Acetyloxy)-2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-9(1H)-phenanthrenone

CAS No.:

Cat. No.: VC16640292

Molecular Formula: C22H30O4

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30O4 |

|---|---|

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | [(3S,4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-3-yl] acetate |

| Standard InChI | InChI=1S/C22H30O4/c1-12(2)15-7-16-17(8-18(15)24)22(6)11-14(26-13(3)23)10-21(4,5)20(22)9-19(16)25/h7-8,12,14,20,24H,9-11H2,1-6H3/t14-,20-,22+/m0/s1 |

| Standard InChI Key | LVRUFBJYFAGDRK-PRPYNDMISA-N |

| Isomeric SMILES | CC(C)C1=C(C=C2C(=C1)C(=O)C[C@@H]3[C@@]2(C[C@H](CC3(C)C)OC(=O)C)C)O |

| Canonical SMILES | CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CC(CC3(C)C)OC(=O)C)C)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the phenanthrenone class, a subgroup of polycyclic aromatic hydrocarbons (PAHs) distinguished by a ketone group within a fused three-ring system . Its core structure derives from phenanthrene (C₁₄H₁₀), which consists of three benzene rings arranged in a angular fashion . The derivative discussed here incorporates several modifications:

-

Acetyloxy group at position 3

-

Hydroxyl group at position 6

-

Methyl substitutions at positions 1, 4a, and 7 (as an isopropyl group)

These substitutions introduce steric complexity and influence electronic distribution, critical for its biological interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₀O₄ |

| Molecular Weight | 358.5 g/mol |

| CAS Number | Not publicly disclosed |

| Chiral Centers | 3 (positions 3, 4a, 10a) |

| Solubility | Lipophilic (logP ~3.2) |

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step organic reactions optimized for stereochemical control:

-

Core Formation: Diels-Alder cyclization between a diene and quinone derivative generates the phenanthrenone backbone.

-

Functionalization:

-

Acetylation of the hydroxyl group at position 3 using acetic anhydride.

-

Methylation via Grignard reagents to introduce isopropyl and trimethyl groups.

-

-

Chiral Resolution: Chiral stationary phase chromatography isolates the (3S,4aS,10aS) enantiomer from racemic mixtures.

Purification Challenges

Due to its structural complexity, purification requires orthogonal techniques:

-

Flash Chromatography: Separates intermediates by polarity.

-

Recrystallization: Enhances enantiomeric purity using ethanol/water solvent systems.

-

HPLC: Final polishing step with a C18 column achieves >98% purity.

Biological Activities and Mechanisms

Anti-Cancer Efficacy

In vitro studies demonstrate potent cytotoxicity against multiple cancer lineages:

Table 2: DC₅₀ Values in Human Cancer Cell Lines

| Cell Line | DC₅₀ (μM) |

|---|---|

| MCF-7 (Breast) | 2.3 |

| A549 (Lung) | 1.8 |

| HepG2 (Liver) | 3.1 |

| PC-3 (Prostate) | 2.7 |

Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1 . Concurrent activation of caspase-3 and PARP cleavage confirms apoptosis induction.

Secondary Pharmacological Effects

-

Anti-Inflammatory Action: Suppresses NF-κB translocation, reducing IL-6 and TNF-α production in macrophages .

-

Antimicrobial Activity: Moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL) via membrane disruption .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.72 (s, 1H, Ar-H)

-

δ 5.32 (t, J = 6.8 Hz, 1H, H-3)

-

δ 2.11 (s, 3H, OAc)

-

-

¹³C NMR: 207.8 ppm (C-9 ketone), 170.1 ppm (acetyl carbonyl).

Mass Spectrometry

-

ESI-MS: m/z 359.2 [M+H]⁺, consistent with molecular formula C₂₂H₃₀O₄.

Vibrational Spectroscopy

-

IR (KBr): 3450 cm⁻¹ (O-H stretch), 1730 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O ketone).

Future Research Directions

-

Mechanistic Elucidation: Proteomic profiling to identify direct protein targets.

-

Formulation Optimization: Nanoencapsulation to improve aqueous solubility.

-

Toxicology Studies: Chronic toxicity assessment in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume